7-isopentyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
描述
This compound is a purine derivative featuring a complex substitution pattern. The purine core (a bicyclic structure comprising fused pyrimidine and imidazole rings) is substituted at the 7-position with an isopentyl group, at the 1-position with a 2-methoxyethyl chain, at the 3-position with a methyl group, and at the 8-position with a 3,4,5-trimethyl-1H-pyrazol-1-yl moiety. Such derivatives are often explored for pharmaceutical applications due to their structural similarity to biologically active purines like adenosine or theophylline .
The synthesis of this compound likely involves multi-step organic reactions, including alkylation, cyclization, and coupling steps. For example, the pyrazole ring at the 8-position may be introduced via a nucleophilic substitution or transition-metal-catalyzed coupling, as seen in analogous purine-pyrazole hybrids . Crystallographic refinement tools like SHELX have historically been critical for confirming such structures via single-crystal X-ray diffraction (SC-XRD) .
属性
IUPAC Name |
1-(2-methoxyethyl)-3-methyl-7-(3-methylbutyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-12(2)8-9-24-16-17(21-19(24)26-15(5)13(3)14(4)22-26)23(6)20(28)25(18(16)27)10-11-29-7/h12H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENZRDTWJLPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-isopentyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a purine core substituted with various functional groups. The presence of the pyrazole ring and isopentyl group may contribute to its unique biological activities.
Antioxidant Activity
Research indicates that compounds similar to 7-isopentyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione exhibit significant antioxidant properties. These properties can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
| Study | Method | Findings |
|---|---|---|
| In vitro assays | Demonstrated effective radical scavenging activity against DPPH and ABTS radicals. |
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. In particular, it may inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Properties
Preliminary studies suggest that 7-isopentyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione may exhibit anticancer activity. It appears to induce apoptosis in various cancer cell lines through mitochondrial pathways.
The biological activities of this compound can be attributed to several mechanisms:
1. Modulation of Signaling Pathways
It is believed that the compound interacts with key signaling pathways involved in cell proliferation and apoptosis, particularly through the activation of transcription factors related to metabolic regulation.
2. Interaction with Enzymatic Targets
The compound may inhibit specific enzymes that play crucial roles in inflammation and cancer progression, leading to reduced cell viability in affected tissues.
Case Studies
Recent studies have focused on the therapeutic implications of this compound in metabolic disorders and cancer treatment:
Case Study 1: Metabolic Syndrome
A study highlighted the compound's potential as an ATF3 inducer, which is associated with lipid metabolism regulation. In high-fat diet-induced obesity models, treatment with related compounds led to significant weight loss and improved metabolic profiles in mice .
Case Study 2: Cancer Therapy
In vitro studies have shown that this compound can effectively reduce the viability of cancer cells while sparing normal cells, suggesting a selective anticancer effect .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
Purine derivatives with substitutions at the 8-position are well-documented in medicinal chemistry. Below is a comparative analysis of key analogues:
Key Observations
Lipophilicity vs. Solubility : The target compound’s isopentyl and trimethylpyrazole groups increase lipophilicity compared to analogues with smaller substituents (e.g., methyl or pyridyl). This may enhance membrane permeability but reduce aqueous solubility .
For example, 8-(3,5-dimethyl-pyrazol-1-yl)-theophylline shows strong adenosine receptor affinity, while bulkier substituents may shift selectivity .
Synthetic Complexity : Introducing a 3,4,5-trimethylpyrazole requires stringent regioselective conditions, unlike simpler pyrazole or thiazole couplings. This could impact scalability .
Crystallographic and Computational Insights
- SHELX Refinement : The target compound’s crystal structure (if resolved) would benefit from SHELXL for anisotropic displacement parameter refinement, particularly for the flexible 2-methoxyethyl chain .
- ORTEP Visualization : Tools like ORTEP for Windows could illustrate conformational differences between the target compound and its analogues, such as pyrazole ring planarity or purine core distortions .
Research Findings and Limitations
- Gaps in Evidence: No peer-reviewed studies specifically address this compound’s synthesis or activity. Analogues like those in Molecules (2012) provide indirect insights but lack direct comparators .
- Methodological Recommendations : Future work should prioritize SC-XRD analysis (using SHELX ) and in vitro screening to validate receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
